(S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate
Overview
Description
(S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a cyclopropanecarbonyl moiety, and a pyrrolidin-3-ylcarbamate structure, making it a versatile intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid and cyclopropanecarbonyl chloride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to ring-opening and formation of carboxylic acids or ketones.
Reduction: Reduction of the carbamate group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the cyclopropanecarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted carbamates or amides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chiral Building Block: Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with carbamate groups.
Protein Modification: Employed in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders.
Prodrug Design: Used in the design of prodrugs that release active compounds in a controlled manner.
Industry
Polymer Synthesis: Utilized in the production of specialty polymers with specific properties.
Catalyst Development: Explored as a ligand in the development of chiral catalysts for industrial processes.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The cyclopropane ring can undergo ring-opening reactions, which may be involved in its biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate: Lacks the chiral center, making it less selective in chiral synthesis.
®-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound, with different biological activity and selectivity.
tert-Butyl 1-(acetyl)pyrrolidin-3-ylcarbamate: Similar structure but with an acetyl group instead of a cyclopropanecarbonyl group, leading to different reactivity and applications.
Uniqueness
(S)-tert-Butyl 1-(cyclopropanecarbonyl)pyrrolidin-3-ylcarbamate is unique due to its combination of a chiral center, a cyclopropane ring, and a carbamate group. This combination imparts specific reactivity and selectivity, making it valuable in asymmetric synthesis and drug development.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclopropanecarbonyl)pyrrolidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)14-10-6-7-15(8-10)11(16)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLELTYIKYDOJJD-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124413 | |
Record name | Carbamic acid, N-[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201124413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-11-7 | |
Record name | Carbamic acid, N-[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201124413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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